molecular formula C10H9BrN2S B14040382 5-(5-Bromo-2-methylphenyl)thiazol-2-amine

5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Cat. No.: B14040382
M. Wt: 269.16 g/mol
InChI Key: ZVBWRHYBSBOBON-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine is not fully understood. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methylthiazol-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
  • 5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group on the phenyl ring can lead to distinct interactions with biological targets compared to other thiazole derivatives .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

ZVBWRHYBSBOBON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

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